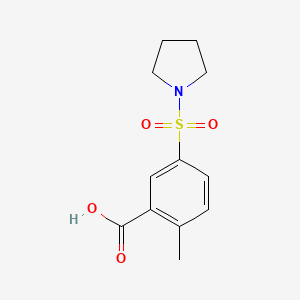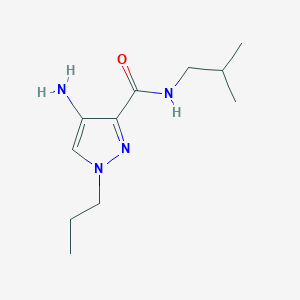![molecular formula C16H12N4O4S3 B2838450 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole CAS No. 101291-96-7](/img/structure/B2838450.png)
2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole” is a chemical compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also has nitrobenzyl groups attached to the thiadiazole ring via sulfur atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic compound containing two nitrogen atoms and one sulfur atom. The nitrobenzyl groups attached to the thiadiazole ring via sulfur atoms would contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound relatively polar, which would influence its solubility in different solvents. The thiadiazole ring could also contribute to the compound’s stability and reactivity .科学的研究の応用
Corrosion Inhibition
The corrosion inhibition properties of thiadiazoles, including compounds structurally related to 2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole, have been investigated for their effectiveness in protecting mild steel in acidic environments. A study by Bentiss et al. (2007) found that certain 2,5-disubstituted 1,3,4-thiadiazoles exhibit good inhibition properties in 1 M HCl solution, highlighting the potential of thiadiazole derivatives in corrosion protection applications. The research employed AC impedance technique and explored the correlation between experimental inhibition efficiencies and quantum chemical parameters, utilizing Density Functional Theory (DFT) for optimization (Bentiss et al., 2007).
Fluorescent Probes in Enzyme Assays
2,4-Dinitrobenzenesulfonyl fluoresceins, related to the this compound structure, have been explored as fluorescent alternatives to traditional chromogenic probes in thiol-quantification enzyme assays. This innovation offers enhanced practicality for high-throughput screening programs, particularly in identifying enzyme inhibitors for drug development. The use of such compounds promises increased sensitivity and streamlined procedures in biochemical assays (Maeda et al., 2005).
Anticancer and Antileishmanial Activity
The synthesis and biological evaluation of thiadiazole derivatives have shown promising anticancer and antileishmanial activities. Kumar et al. (2011) reported the synthesis of 3,5-bis(indolyl)-1,2,4-thiadiazoles and evaluated their cytotoxicity against selected human cancer cell lines, with certain derivatives demonstrating potent activity. This suggests the potential of thiadiazole-based compounds in developing new anticancer drugs (Kumar et al., 2011). Similarly, Tahghighi et al. (2012) developed 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines showing significant anti-leishmanial activity, indicating the utility of thiadiazole derivatives in treating parasitic infections (Tahghighi et al., 2012).
Organic Electronics and Memory Devices
Thiadiazole derivatives have been utilized in organic electronics, specifically in the development of organic ternary memory devices. Bao et al. (2016) explored the effect of incorporating thiadiazole units into organic small molecules for resistive random access memory devices. The study demonstrated that such modifications could lead to improved memory performance, highlighting the potential of thiadiazole derivatives in electronic and photonic applications (Bao et al., 2016).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Without specific information on its use, it’s difficult to provide a detailed mechanism of action .
将来の方向性
特性
IUPAC Name |
2,5-bis[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S3/c21-19(22)13-5-1-11(2-6-13)9-25-15-17-18-16(27-15)26-10-12-3-7-14(8-4-12)20(23)24/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMZAPFFZXOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)
![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone](/img/structure/B2838368.png)
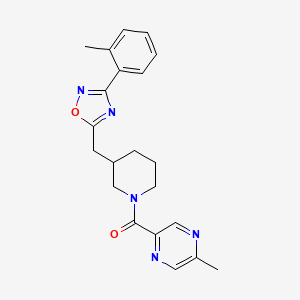
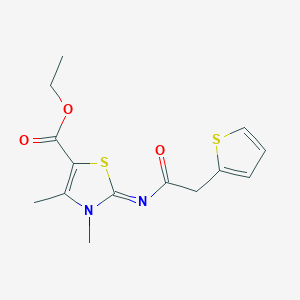
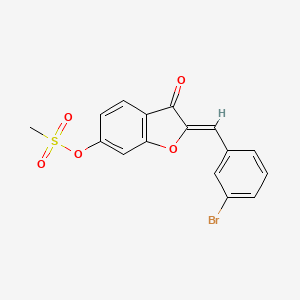
![N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838372.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2838373.png)
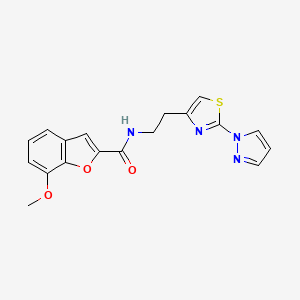
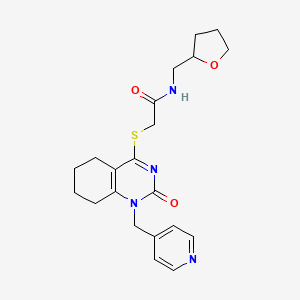
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2838386.png)
